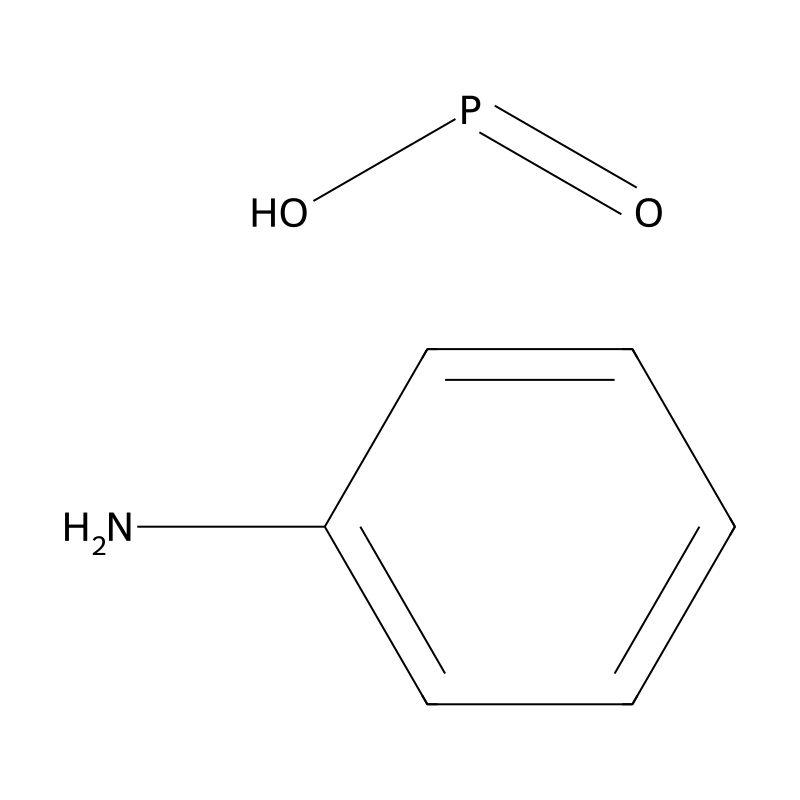

Aniline phosphinate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Chemical Identity and Properties

The table below summarizes the core identifying information and physicochemical data for aniline phosphinate. [1]

| Property | Value / Description |

|---|---|

| CAS Number | 82395-88-8 [1] |

| Molecular Formula | C₆H₈NO₂P [1] |

| Molecular Weight | 157.11 g/mol [1] |

| IUPAC Name | aniline; phosphenous acid [1] |

| SMILES | C1=CC=C(C=C1)N.OP=O [1] |

| InChI Key | LEOOSTWEONVEMC-UHFFFAOYSA-N [1] |

| Melting Point | 113-115 °C [2] |

| Purity | Available at 95% [2] |

| Physical State | Solid (based on melting point) [2] |

| Storage | Ambient temperature, under argon [2] |

Synthesis and Experimental Context

While a specific, detailed protocol for synthesizing this compound was not found in the search results, several sources point to general methods and related chemical concepts.

- General Synthesis Routes: Potential synthesis routes may involve a direct acid-base reaction between aniline and hypophosphorous acid (H₃PO₂), or phosphorylation of aniline using other phosphorus reagents. [1] The compound is classified as a salt or mixture of the aniline component and the phosphinate group. [1]

- Related Polymerization Context: Aniline can be polymerized using layered copper phosphonate materials. In these reactions, the copper (Cu(II)) is thought to aid the oxidation of aniline by atmospheric oxygen but is itself reduced to bulk copper metal in the process. [3] This context is provided for experimental background and does not represent a direct synthesis method for this compound itself.

Toxicity and Safety Considerations

Handling this compound requires careful attention due to the known toxicity of its aniline component. [4]

- Aniline Toxicity Profile: Aniline exposure is associated with the formation of methemoglobinemia, which reduces the blood's ability to carry oxygen. [4] [5] Chronic exposure in animals has led to splenic toxicity, including effects such as splenic congestion, hematopoiesis, and hemosiderosis. [4] The International Agency for Research on Cancer (IARC) has classified aniline as Group 3, "not classifiable as to its carcinogenicity to humans." [4]

- Molecular Mechanisms: Early splenotoxic response to aniline involves oxidative stress, activating key signaling pathways like NF-κB and AP-1. This is linked to upstream activation of IκB kinases (IKKα/β) and MAPKs (ERK1/2, JNK1/2, p38), leading to increased expression of pro-inflammatory cytokines such as IL-1, IL-6, and TNF-α. [5]

The following diagram illustrates this early signaling response to aniline exposure in the spleen, based on mechanistic studies. [5]

Research Summary and Data Gaps

This technical guide consolidates the available identifiable data and chemical context for this compound. Key points for researchers include:

- Available Data: Foundational chemical and physical property data is available from commercial chemical suppliers. [1] [2]

- Critical Safety Information: The toxicity profile of the aniline component is well-documented and must inform all handling procedures. [4] [5]

- Identified Gaps: Based on the current search, significant gaps exist regarding:

- Detailed, optimized synthesis and purification protocols.

- Specific biological activities or pharmacological applications.

- Comprehensive toxicological data on the salt itself.

- Solubility, stability, and other advanced physicochemical parameters.

References

- 1. This compound - 82395-88-8 [vulcanchem.com]

- 2. This compound | 82395-88-8 [sigmaaldrich.com]

- 3. Polymerization of aniline on copper phosphonate materials [sciencedirect.com]

- 4. Aniline - an overview | ScienceDirect Topics [sciencedirect.com]

- 5. Activation of oxidative stress-responsive signaling in early... pathways [pubmed.ncbi.nlm.nih.gov]

Chemical Identity of Aniline Phosphinate

The table below summarizes the key identifiers and structural data for aniline phosphinate:

| Property | Value |

|---|---|

| CAS Number | 82395-88-8 [1] |

| Molecular Formula | C₆H₈NO₂P [1] |

| Molecular Weight | 157.11 g/mol [1] |

| IUPAC Name | aniline; phosphenous acid [1] |

| SMILES | C1=CC=C(C=C1)N.OP=O [1] |

| Structure | Salt/complex of aniline (C₆H₅NH₂) and phosphinate (HPO₂) [1] |

NMR Spectroscopy Guidance

For a compound like this compound, a multi-nuclear NMR approach is recommended for complete characterization.

- ¹H NMR: This technique would show signals for the protons on the aniline ring (likely complex multiplets) and the amine group (a broad peak). However, these signals can sometimes overlap, making interpretation difficult in complex mixtures [2].

- ³¹P NMR: This is a particularly powerful and often more informative technique for analyzing phosphorus-containing compounds [2]. Key advantages include:

- Direct Quantification: The signal area is directly proportional to the number of phosphorus nuclei [2].

- Minimal Overlap: A molecule typically has only one or a few phosphorus signals, and the chemical shift range is very broad (up to 2000 ppm), which greatly reduces the chance of signal overlap [2].

- No Interference: Common deuterated NMR solvents do not contain phosphorus, so there is no interfering signal from the solvent [2].

The following diagram illustrates the recommended workflow for characterizing this compound using NMR spectroscopy.

How to Proceed with NMR Characterization

Given the absence of published data, here are practical steps you can take:

- Theoretical Calculation: You can use computational chemistry software to predict the expected ¹H and ³¹P NMR chemical shifts for this compound, which provides a reference for comparison with experimental data.

- Experimental Analysis:

- Sample Preparation: Dissolve a pure sample of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

- Data Acquisition: Run both ¹H and ³¹P NMR experiments. The internal standard method is often simplest for quantification [2].

- Signal Referencing: For ³¹P NMR, the chemical shift is typically referenced to an external standard of 85% phosphoric acid (set at 0 ppm) [3].

References

Synthetic Methods for Phosphinates and Related Compounds

The table below summarizes key synthetic methods for creating phosphinates and related phosphorus compounds, which are foundational to understanding the field. Please note that specific data on stereochemical outcomes is not provided in the available sources.

| Method | Key Reagent/ Condition | Product | Notes / Potential Stereochemical Relevance |

|---|---|---|---|

| Radical Addition [1] | Ethyl phosphinate, alkenes/alkynes, AIBN (initiator) | H-phosphinates | Radical reactions can lead to racemization at stereocenters unless controlled. |

| Stereospecific Addition [1] | (-)-Menthyl phenylphosphinate, alkenes, radical or base catalysis | Optically pure alkylphenylphosphinates | Chiral auxiliary (menthol) can be used to control stereochemistry at the phosphorus center. |

| Alkylation [1] | H-phosphinate esters, LHMDS (base), alkyl electrophiles | Substituted phosphinates | Alkylation of a phosphinate anion may proceed with inversion or retention of configuration. |

| Palladium Catalysis [1] | H-phosphinates, aryl halides/Bismuths, Pd-catalyst | Arylphosphinates | Transition-metal catalysis can enable enantioselective synthesis with a chiral ligand. |

| Copper Catalysis [1] | P-H compounds, aryl halides, Cu-catalyst, proline/pipecolinic acid ligand | Arylphosphinates | Ligands like proline can induce asymmetry in the C-P bond-forming step. |

Detailed Experimental Protocols

Here are detailed procedures for two relevant synthetic methods:

1. Stereospecific Synthesis of Alkylphenylphosphinates [1] This protocol uses a chiral auxiliary to control stereochemistry.

- Reagents: (-)-Menthyl phenylphosphinate, alkene, and a radical initiator (e.g., AIBN) or a base catalyst.

- Procedure:

- Add (-)-Menthyl phenylphosphinate and the alkene to an appropriate dry solvent in a reaction flask.

- For the radical pathway, add AIBN and heat the mixture to reflux under an inert atmosphere (e.g., nitrogen or argon). For the base-catalyzed pathway, add a suitable base (e.g., an alkoxide) and stir at room temperature or elevated temperature.

- Monitor the reaction progress by TLC or ( ^{31}P ) NMR spectroscopy.

- After completion, cool the reaction mixture and concentrate it under reduced pressure.

- Purify the crude product via chromatography or recrystallization to obtain the optically pure alkylphenylphosphinate.

- Key Considerations: The chiral menthyl auxiliary dictates the stereochemical outcome at the phosphorus center during the addition to the alkene. The choice between radical and base conditions may affect the reaction rate and selectivity for different alkenes.

2. Copper-Catalyzed P-Arylation of H-Phosphinates [1] This is a cross-coupling method to create a C-P bond with an aromatic ring.

- Reagents: H-phosphinate, aryl halide, Copper catalyst (e.g., CuI), proline or pipecolinic acid as a ligand, and a base (e.g., K(_2)CO(_3)).

- Procedure:

- In a sealable reaction vessel, combine the H-phosphinate, aryl halide, copper catalyst, ligand, and base.

- Evacuate the vessel and backfill with an inert gas (e.g., nitrogen or argon).

- Add a dry solvent (e.g., DMSO or DMF) via syringe.

- Heat the reaction mixture with vigorous stirring (e.g., to 90°C).

- Monitor the reaction by TLC or ( ^{31}P ) NMR.

- After completion, cool the mixture to room temperature.

- Quench with water and extract the product with an organic solvent (e.g., ethyl acetate).

- Dry the combined organic extracts over anhydrous Na(_2)SO(_4), filter, and concentrate.

- Purify the residue by flash chromatography to obtain the diarylphosphinate.

- Key Considerations: This method is noted for using commercially available and inexpensive components. The use of a chiral variant of the proline or pipecolinic acid ligand could potentially render this transformation enantioselective.

Mechanistic Pathways in Phosphinate Synthesis

The following diagrams illustrate the general mechanistic pathways for the synthesis methods discussed. Controlling these pathways is key to influencing the stereochemistry of the final product.

Radical Addition Mechanism

General mechanism for radical addition of H-phosphinates to alkenes.

Copper-Catalyzed Coupling Mechanism

Proposed catalytic cycle for copper-catalyzed P-arylation.

Research Context and Further Directions

The available search results indicate that the specific control of stereochemistry in aniline-derived phosphinates remains a specialized topic. The provided methods, particularly the use of chiral auxiliaries and transition metal catalysis with chiral ligands, are standard and powerful approaches for controlling stereochemistry in organic synthesis that can be applied to this problem [1].

For a more targeted investigation, I suggest the following:

- Refine Your Search: Use more specific terms in scientific databases like SciFinder or Reaxys. Searching for "enantioselective synthesis of phosphinamides" or "P-stereogenic compounds" may yield more directly relevant literature.

- Consult Specialist Literature: Focus on recent review articles and primary research papers in specialized journals dedicated to phosphorus chemistry or asymmetric synthesis.

References

Conformational Analysis in a Related Phosphonate Ester

A kinetics and theoretical study investigated a stable phosphonate ester derived from 3,4-dichloroaniline [1]. The researchers aimed to determine the most stable isomer of the synthesized phosphonate ester (compound 4 in the study) between two possible configurations [1]:

- Gauche arrangement with

[(2S*, 3S*) or (2R*, 3R*)]configuration - Anti arrangement with

[(2S*, 3R*) or (2R*, 3S*)]configuration

The following workflow illustrates the experimental and theoretical methods used to determine the stable configuration:

Workflow for determining the stable configuration of a phosphonate ester [1].

The key findings from this integrated approach were [1]:

- The gauche arrangement with the

[(2S*, 3S*) or (2R*, 3R*)]configuration was determined to be more stable than the anti arrangement. - This conclusion was consistent across all experimental data (

1H, 13C, and 31P NMRandX-ray crystallography) and theoretical calculations.

The table below summarizes the key experimental and computational parameters from this study [1]:

| Aspect | Method/Technique | Key Findings |

|---|---|---|

| Synthesis | Reaction of triphenyl phosphite, dialkyl acetylenedicarboxylates, and 3,4-dichloroaniline (NH-acid) [1]. | Generation of stable phosphonate ester 4 with two possible isomers [1]. |

| Kinetic Studies | UV spectrophotometry; monitoring at 330 nm; second-order rate constants; Arrhenius/Eyring plots [1]. | Determined activation parameters (Ea, ΔH#, ΔS#, ΔG#); first step (k2) is rate-determining [1]. |

| Structural Elucidation | Experimental ¹H, ¹³C, ³¹P NMR; X-ray crystallography [1]. | Experimental data was consistent with the gauche isomer [1]. |

| Theoretical Calculations | Ab initio methods: HF/6-31G(d,p) level; DFT method: B3LYP with 6-311++G(d,p) basis set [1]. | Calculations confirmed the gauche arrangement is more stable than the anti arrangement [1]. |

How to Approach the Analysis for Aniline Phosphinate

For the specific case of This compound, the search results did not provide a direct conformational analysis. The compound was primarily listed in chemical databases with identifiers but without discussion of its spatial configuration [2] [3]. To obtain the data you need, I suggest the following approaches:

- Perform Computational Chemistry Modeling: As demonstrated in the cited study, theoretical calculations are a powerful tool for determining stable conformers. You could apply Density Functional Theory (DFT) methods, such as B3LYP, with a suitable basis set to calculate the relative energies of the gauche and anti forms of this compound and identify the global minimum.

- Consult Specialized NMR Techniques: The search results indicate that protected amino acids can be used as chiral solvating agents for the enantiodiscrimination of phosphorus compounds using

31P NMRspectroscopy [4]. This technique could be adapted to study and differentiate conformers. - Refer to Broader Context: The synthesis and application of phosphorus-nitrogen compounds, including phosphoramidates and α-aminophosphonates, are active research areas due to their biological and medicinal relevance [5] [6]. The methodologies from these fields can often be applied to related compounds like this compound.

References

- 1. A Mechanistic Investigation of Stable Phosphonate Ester ... [orientjchem.org]

- 2. This compound - 82395-88-8 [vulcanchem.com]

- 3. Aniline phosphonate (1:1) | C6H10NO3P [chemspider.com]

- 4. Differentiation of chiral phosphorus enantiomers by 31P ... [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Mechanisms of Phosphoramidates [pmc.ncbi.nlm.nih.gov]

- 6. Design, Synthesis, and Spectroscopic Studies of Some ... [pmc.ncbi.nlm.nih.gov]

Aniline Phosphinate: A Synthetic Compound

The available information identifies aniline phosphinate as a man-made substance. The table below summarizes its key characteristics:

| Property | Description |

|---|---|

| CAS Number | 82395-88-8 [1] [2] |

| Molecular Formula | C6H8NO2P [1] |

| IUPAC Name | aniline; phosphenous acid [1] |

| Source | Commercial chemical suppliers [1] [2] |

| Purity | Available at 95% purity [2] |

| Intended Use | "For research use only. Not for human or veterinary use." [1] |

| Melting Point | 113-115 °C [2] |

Its structure consists of an aniline component combined with a phosphinate group, and it is classified as a mixture or salt [1]. Potential synthesis routes involve direct reactions between aniline and phosphorus-containing acids like hypophosphorous acid (H3PO2) [1].

The Contrast: Widespread Natural Phosphonates

While this compound itself is not natural, a broader class of organophosphorus compounds—the phosphonates—are produced by a wide variety of microbes [3] [4] [5].

- Abundance and Role: Approximately 5% of sequenced bacterial genomes contain the genetic machinery for phosphonate biosynthesis [3]. These molecules are important in the global phosphorus cycle and often serve the producing organisms in roles such as scavenging scarce phosphorus or as toxins in chemical warfare against competitors [3].

- Common Natural Phosphonates: The most common natural phosphonate is 2-aminoethylphosphonate (AEP), which is found in bacteria, protozoa, and mollusks [4] [5]. Other notable examples include the antibiotic fosfomycin and the herbicide phosphinothricin [5].

- Biosynthetic Pathway: The vast majority of biological phosphonates are derived from a universal biosynthetic pathway [3] [5]. The key initial step is the rearrangement of phosphoenolpyruvate (PEP) to phosphonopyruvate, catalyzed by the enzyme PEP mutase (PepM).

The following diagram illustrates the common early steps in microbial phosphonate biosynthesis and the major branch points leading to different natural products.

Research Approaches for Natural Product Discovery

If your goal is to discover novel natural products, modern genomics provides powerful tools. The established pathway for phosphonate biosynthesis means the presence of the pepM gene serves as a reliable molecular marker [3] [5].

Researchers can analyze microbial genomes or environmental metagenomes for the pepM gene. By then examining the "gene neighborhood"—the other genes located nearby—scientists can predict the type of phosphonate molecule the pathway produces [3] [5]. This approach has revealed that a significant proportion (~13%) of these gene clusters do not match known pathways, strongly suggesting they produce novel phosphonates [5].

References

- 1. This compound - 82395-88-8 [vulcanchem.com]

- 2. This compound | 82395-88-8 [sigmaaldrich.com]

- 3. Diversity and abundance of phosphonate biosynthetic ... [pmc.ncbi.nlm.nih.gov]

- 4. Green phosphonate chemistry – Does it exist? - RSC Publishing [pubs.rsc.org]

- 5. An inventory of early branch points in microbial ... [pmc.ncbi.nlm.nih.gov]

Application Note: Synthesis of Aniline Phosphinate

Abstract: This application note outlines a detailed laboratory-scale procedure for the synthesis of aniline phosphinate (CAS 82395-88-8), an organophosphorus compound with applications in pharmaceutical and agrochemical research. The protocol is designed for chemists and development professionals, emphasizing safety due to the hazardous nature of the starting materials. The proposed synthetic route involves an acid-base reaction between aniline and hypophosphorous acid [1].

Introduction & Rationale

This compound (C6H8NO2P, MW 157.11 g/mol) is classified as an organophosphorus compound and an aniline derivative [1]. It is structurally considered a salt or mixture of aniline and phosphenous acid [1]. While its specific bioactivity is less documented, organophosphorus compounds analogous to this compound are of significant interest due to their real or potential biological activity. They can act as false substrates or inhibitors for enzymes, leading to applications as agrochemicals, medicines, and bioactive intermediates [2]. The synthesis of phosphorus derivatives containing amino acid or aniline moieties can be challenging, often requiring complex reagents or hydrolysis steps [3]. The direct acid-base condensation proposed here offers a more straightforward, though not fully optimized, synthetic pathway [1].

Experimental Protocol

2.1. Proposed Synthetic Pathway The following diagram illustrates the proposed single-step synthesis of this compound from aniline and hypophosphorous acid.

2.2. Materials & Safety

| Item | Specification / Note |

|---|---|

| Aniline | ACS reagent, ≥99.0%. Danger! Toxic by inhalation, skin contact, and ingestion. Causes methemoglobinemia [4]. |

| Hypophosphorous Acid (H₃PO₂) | 50% w/w aqueous solution. Danger! Corrosive and a strong reducing agent. |

| Diethyl Ether | Anhydrous, for extraction. Warning! Highly flammable. |

| Equipment | 250 mL round-bottom flask, magnetic stirrer, ice-water bath, separatory funnel, rotary evaporator. |

Critical Safety Notes:

- Personal Protective Equipment (PPE): Wear appropriate gloves (nitrile/neoprene), lab coat, and safety goggles. Perform all operations in a certified fume hood.

- Aniline Toxicity: Aniline is rapidly absorbed through the skin and lungs. Skin contact can contribute to systemic toxicity, and effects may be delayed [4]. Its odor provides warning, but strict containment is mandatory.

- Incompatibilities: Aniline reacts with strong oxidizers, strong acids, and alkalis [4].

2.3. Step-by-Step Procedure

- Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, place aniline (9.3 g, 9.1 mL, 0.1 mol). Cool the flask in an ice-water bath (~0-5 °C).

- Addition: Slowly and dropwise, add a 50% w/w aqueous solution of hypophosphorous acid (6.6 g, ~5.7 mL, 0.1 mol) to the stirred aniline. Caution: The reaction may be exothermic. Maintain the temperature below 10 °C during the addition.

- Stirring: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4-12 hours. The formation of a solid precipitate (the product) may be observed.

- Extraction (If Necessary): If the product does not fully precipitate, transfer the mixture to a separatory funnel. Add 50 mL of diethyl ether and 20 mL of water. Shake gently and allow the layers to separate. If a solid forms at the interface, it can be collected by filtration.

- Isolation: Collect the solid product by vacuum filtration. Wash the solid cake thoroughly with 2-3 small portions of cold diethyl ether (e.g., 10 mL each).

- Drying: Dry the crude this compound to a constant weight under high vacuum.

2.4. Purification & Analysis The crude product can typically be purified by recrystallization from a suitable solvent system such as ethanol-water [5]. The expected physical and chemical properties of the final product are summarized below.

| Property | Expected Value / Description |

|---|---|

| Molecular Formula | C₆H₈NO₂P [1] |

| Molecular Weight | 157.11 g/mol [1] |

| CAS Number | 82395-88-8 [1] |

| Appearance | Solid (exact form and color not specified in sources) |

| IUPAC Name | aniline; phosphenous acid [1] |

| SMILES | C1=CC=C(C=C1)N.OP=O [1] |

Characterization: The final product should be characterized by:

- Melting Point: Determine using an Electrothermal apparatus [5].

- FT-IR Spectroscopy: Record spectrum on a KBr pellet (4000-400 cm⁻¹) [5].

- NMR Spectroscopy: Confirm structure by ¹H-NMR and ¹³C-NMR [5].

Troubleshooting & Method Notes

- Low Yield: Ensure the hypophosphorous acid is fresh and of good quality. A large excess of acid does not typically improve yield and complicates purification. Extending the reaction time may be beneficial.

- Product Purity: If the product is oily or impure, recrystallization is essential. The ethanol-water system is a common starting point for optimization [5].

- Scale-Up: The protocol can be scaled up, but safety measures must be rigorously enforced. A study on a similar phosphonylation reaction showed that a tenfold scale-up was possible, albeit with a moderate decrease in yield [3].

- Mechanism Note: The hydrolysis of phosphinate esters to phosphinic acids is a key reaction in this field. It can proceed via an AAc2 mechanism (involving water with P-O bond cleavage) or an AAl2 mechanism (involving water with C-O bond cleavage) [6].

References

- 1. This compound - 82395-88-8 [vulcanchem.com]

- 2. of α-Aminophosphonates and Related Derivatives; The Last... Synthesis [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of Mixed Phosphonate Esters and Amino Acid ... [pmc.ncbi.nlm.nih.gov]

- 4. Medical Management Guidelines for Aniline [wwwn.cdc.gov]

- 5. Application of Basic Magnetic Phase Transfer ... [chemmethod.com]

- 6. The Hydrolysis of Phosphinates and Phosphonates [pmc.ncbi.nlm.nih.gov]

aniline phosphinate preparation method

Introduction

Aniline-derived phosphinates and their related phosphorus-containing compounds (such as phosphonates and phosphoramidates) represent a critically important class of organophosphorus compounds in medicinal and agricultural chemistry. These hybrids combine the structural features of anilines with the versatile chemistry of phosphorus, often resulting in compounds with enhanced biological activity, metal-chelating properties, and utility as intermediates or prodrugs [1] [2]. Their applications span from sorbents for metal recovery [1] to pharmaceutical intermediates and biocidal agents [3]. This document provides a detailed overview of modern synthetic methods, including catalytic cross-couplings, multicomponent reactions, and classical transformations, along with step-by-step experimental protocols designed for practical implementation in research and development settings.

Synthetic Methods Overview

The synthesis of aniline-phosphorus hybrids can be achieved through several strategic approaches, each with distinct advantages regarding atom economy, functional group tolerance, and operational simplicity. The most relevant methods for constructing these scaffolds include:

- P-C Bond Forming Cross-Couplings: Modern transition-metal-catalyzed (Pd, Cu, Ni) reactions between phosphorus nucleophiles and aniline-derived aryl electrophiles (halides, pseudohalides) [4] [5].

- Multicomponent Reactions (MCRs): One-pot condensations involving anilines, carbonyl compounds, and phosphorus reagents to form α-functionalized structures like α-aminophosphonates [1].

- Classical P-N Bond Forming Reactions: The Atherton-Todd reaction, which phosphorylates amines, including anilines, under mild conditions [6] [2].

The table below summarizes the key characteristics of these primary synthetic routes.

Table 1: Comparison of Primary Synthetic Methods for Aniline-Phosphorus Hybrids

| Method Type | Key Reagents | Typical Conditions | Key Advantages | Principal Limitations |

|---|---|---|---|---|

| Pd-Catalyzed Cross-Coupling [4] [5] | Aryl halide (from aniline), H-phosphinate | Pd(PPh3)4, Base, Microwave or 80-100°C | High efficiency, broad functional group tolerance, retains stereochemistry | Requires pre-functionalized aniline (e.g., as halide), use of precious metal catalyst |

| Cu-Catalyzed P-Arylation [4] [5] | Aryl boronic acid or Iodonium salt, H-phosphonate | Cu2O/1,10-phenanthroline, RT or mild heating | Inexpensive catalyst, mild conditions, fast reaction times | Can be sensitive to steric hindrance on the aryl ring |

| Multicomponent Reaction [1] | Aniline, Aldehyde, Triphenyl phosphite | LiClO4 catalyst, Acetonitrile, 20°C, 1-2 h | One-pot atom economy, direct use of aniline, simple setup | Limited to α-aminophosphonate products, aniline nucleophilicity can be a factor |

| Atherton-Todd Reaction [6] [2] | Aniline, Dialkyl phosphite | CCl4, Trialkylamine, RT or reflux | Mild, classical method for P-N bond formation | Uses CCl4 (toxic), can give modest yields with less nucleophilic anilines |

Detailed Experimental Protocols

Protocol A: One-Pot Synthesis of α-Anilinophosphonate Sorbents

This protocol describes the direct, catalyst-free synthesis of α-aminophosphonate resins from anilines, as utilized for preparing uranyl sorbents [1].

- Workflow Diagram: One-Pot α-Anilinophosphonate Synthesis

Materials:

- Aniline (e.g., aniline, anthranilic acid, o-phenylene diamine)

- Salicylaldehyde

- Triphenyl phosphite

- Anhydrous Acetonitrile

- Lithium perchlorate (LiClO₄)

- Diethyl ether (for washing)

Procedure:

- In a round-bottom flask, dissolve the aniline derivative (1.0 equiv) and salicylaldehyde (1.0 equiv) in 10-15 mL of anhydrous acetonitrile.

- Add a catalytic amount of LiClO₄ (e.g., 5 mol%) to the solution.

- With stirring, add triphenyl phosphite (1.0 equiv) dropwise to the reaction mixture.

- Stir the reaction at room temperature (20°C) for 1-2 hours, monitoring by TLC or LC-MS.

- Upon completion, precipitate the product by pouring the reaction mixture into a large volume of cold diethyl ether.

- Isolate the solid resin by vacuum filtration and wash thoroughly with diethyl ether.

- Dry the resulting α-anilinophosphonate sorbent under high vacuum.

Analysis & Characterization:

- FT-IR: Look for P=O stretch ~1200-1250 cm⁻¹ and P-O-C stretches ~1000-1050 cm⁻¹.

- ³¹P NMR: A characteristic singlet is expected between δ 10-25 ppm.

- ¹H NMR: The methine proton (P-CH-N) typically appears as a doublet around δ 4.5-5.5 ppm with a P-H coupling constant (J ~10-20 Hz).

Protocol B: Palladium-Catalyzed Synthesis of Aryl Phosphinates from Aniline Derivatives

This protocol is adapted from modern cross-coupling methodologies for constructing the P-Ar bond directly [4] [5]. It involves a two-step sequence: aniline pre-functionalization followed by cross-coupling.

- Workflow Diagram: Pd-Catalyzed Synthesis from Aniline

Materials:

- Aniline derivative

- H-phosphinate (e.g., ethyl phosphinate, sodium hypophosphite)

- Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂)

- Ligand (e.g., Xantphos for Pd(OAc)₂ systems)

- Base (e.g., K₂CO₃, Cs₂CO₃)

- Dry, deoxygenated solvent (e.g., DMF, Toluene, or ACN)

Procedure:

Step 1: Preparation of Aryl Halide.

- Pre-functionalize the aniline to the corresponding aryl iodide or bromide via standard diazotization (Sandmeyer reaction) [4] or direct halogenation. Purify the aryl halide before use.

Step 2: Cross-Coupling Reaction.

- In a microwave vial equipped with a stir bar, combine the aryl halide (1.0 equiv), H-phosphinate (1.2-1.5 equiv), and base (2.0 equiv).

- Add the dry solvent (concentration ~0.1-0.5 M).

- Flush the vial with an inert gas (N₂ or Ar) for 5 minutes.

- Add the palladium catalyst (e.g., 2-5 mol% Pd(PPh₃)₄) and, if required, the supporting ligand (e.g., 4-6 mol% Xantphos).

- Seal the vial and heat the reaction mixture under microwave irradiation at 80-100°C for 10-30 minutes, or under conventional heating at 80°C for 2-12 hours.

- After cooling, dilute the mixture with ethyl acetate and wash with water and brine.

- Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

- Purify the crude product by flash column chromatography or recrystallization.

Analysis & Characterization:

- ³¹P NMR: The chemical shift for the product aryl phosphinate will be distinct from the starting H-phosphinate.

- MS (HR-ESI): Confirm the molecular ion.

- Elemental Analysis: Confirm stoichiometry for novel compounds.

Key Data and Optimization Parameters

Table 2: Hydrolysis Conditions for Phosphinate Esters to Acids [7]

| Acidic/Basic Agent | Typical Concentration & Solvent | Temperature & Time | Notes & Considerations |

|---|---|---|---|

| Hydrochloric Acid | Concentrated or 6 M, sometimes in EtOH/H₂O | 100°C, 3-24 h | Common, but long reaction times; may require large excess of acid. |

| Hydrobromic Acid | 48% in H₂O or AcOH/H₂O | Reflux, 1.5-4 h | More efficient than HCl; good for acid-labile substrates. |

| Trifluoroacetic Acid | Often with H₂O or in neat form | RT to 60°C, 1-12 h | Mild option for sensitive molecules (e.g., β-carboxamido substrates). |

| Sodium Hydroxide | 1-6 M in MeOH/H₂O or THF/H₂O | RT to Reflux, 1-12 h | Irreversible; yields sodium salt, requires acidification to free acid. |

| Trimethylsilyl Halides | 1.0-2.0 equiv in anhydrous CH₂Cl₂ | 0°C to RT, 1-12 h | Mild, chemoselective dealkylation for base- and acid-sensitive groups. |

Table 3: Representative Yields from Various Synthetic Routes

| Synthetic Method | Aniline / Derivative | Phosphorus Reagent | Product | Reported Yield | Citation |

|---|---|---|---|---|---|

| One-Pot MCR | Aniline | Triphenyl phosphite | α-Anilinophosphonate Resin (R-H) | ~90% (conversion) | [1] |

| One-Pot MCR | Anthranilic Acid | Triphenyl phosphite | α-Anilinophosphonate Resin (R-COOH) | ~85% (conversion) | [1] |

| Pd-Catalyzed Cross-Coupling | Aryl Bromide | H-phosphonate diester | Aryl phosphonate | Quantitative (by NMR) | [4] |

| Cu-Catalyzed P-Arylation | Aryl boronic acid | H-phosphonate diester | Aryl phosphonate | Up to 95% | [4] |

| Organotin Functionalization | Substituted Aniline | Diphenyl phosphate | Organotin α-Anilinomethylphosphonate | 53-87% | [3] |

Troubleshooting and Best Practices

- Handling Sensitive Reagents: H-phosphinates and phosphites are moisture-sensitive. All reactions should be performed under an inert atmosphere using anhydrous solvents to prevent hydrolysis.

- Catalyst Selection: For Pd-catalyzed couplings with electron-rich or sterically hindered aryl halides, more active catalysts (e.g., Pd₂(dba)₃ with bulky phosphine ligands) may be necessary.

- Purification Challenges: Phosphinate products can be polar and may co-elute with impurities. A dual-solvent system (e.g., Hexane/Ethyl Acetate or DCM/Methanol) is often effective for chromatography.

- Analysis: ³¹P NMR is an indispensable tool for monitoring reaction progress and characterizing final products, providing clear signatures for starting materials and products.

Applications in Drug Development

The primary application of aniline phosphinates and related compounds in drug development is as bioisosteres for phosphate and carboxylate groups, and as key intermediates for prodrug strategies [7] [2].

- ProTide Approach: Phosphoramidate prodrugs of nucleoside analogues mask the charged phosphate group, significantly enhancing cell permeability and bioavailability. The P-N bond in these prodrugs is stable in circulation but is cleaved intracellularly to release the active nucleoside monophosphate [2]. Aniline derivatives can be part of the aryl ester component or the amine moiety in such structures.

- Metalloenzyme Inhibition: The phosphinate group is a well-known transition state analog for hydrolytic enzymes, particularly metalloproteases. Incorporating an aniline moiety can provide additional binding interactions in the S1' pocket of enzyme active sites, leading to potent and selective inhibitors [7].

- Synthesis of Complex Molecules: The protocols outlined serve as robust and scalable methods for introducing phosphorus-containing functional groups onto aromatic systems late in a synthesis, which is a common strategy in medicinal chemistry optimization.

References

- 1. Synthesis of α-aminophosphonate based sorbents [sciencedirect.com]

- 2. Synthesis and Mechanisms of Phosphoramidates [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Characterization of Novel Organotin ... [pmc.ncbi.nlm.nih.gov]

- 4. Phosphonate synthesis by substitution or phosphonylation [organic-chemistry.org]

- 5. Synthesis of phosphinates and phosphinic acid derivatives [organic-chemistry.org]

- 6. Atherton–Todd reaction: mechanism, scope and applications [beilstein-journals.org]

- 7. The Hydrolysis of Phosphinates and Phosphonates [pmc.ncbi.nlm.nih.gov]

Kinetic Studies of Aniline-Phosphinate Formation: Mechanisms, Protocols, and Pharmaceutical Applications

Introduction to Phosphoramidate Formation and Pharmaceutical Relevance

Phosphoramidates, characterized by a phosphorus-nitrogen (P-N) bond, represent a structurally diverse class of organophosphorus compounds with demonstrated significance in medicinal chemistry and drug development. These compounds exhibit a wide spectrum of biological activities, serving as antibacterial agents, antiviral prodrugs, enzyme inhibitors, and anticancer agents. The P-N bond present in phosphoramidates is particularly noteworthy for its acid-labile character, which enables controlled drug release under specific physiological conditions—a property exploited in prodrug strategies for enhanced therapeutic efficacy and optimized pharmacokinetic profiles.

The kinetic investigation of phosphoramidate formation via reactions between anilines and phosphinate esters provides fundamental insights into reaction mechanisms and selectivity parameters that directly inform pharmaceutical synthesis optimization. These studies employ various analytical techniques, including UV spectrophotometry and kinetic isotope effects, to elucidate subtle transitions in rate-determining steps and transition state geometries. This application note comprehensively details experimental protocols, kinetic parameters, and mechanistic considerations for aniline-phosphinate reactions, specifically tailored to support researchers in drug development who require precise control over phosphorylation reactions for prodrug synthesis and bioconjugation strategies.

Kinetic Mechanisms and Selectivity Parameters

Fundamental Reaction Mechanisms

The nucleophilic substitution reactions between anilines and phosphinate esters proceed through distinct pathways highly dependent on the electronic properties of both reaction partners. Kinetic studies consistently reveal the formation of pentacoordinate phosphorus intermediates during these transformations, with the exact nature of the transition state and rate-determining step varying according to substituent effects.

Stepwise Mechanism with More Basic Anilines: When electron-donating groups enhance the nucleophilicity of the aniline, the reaction typically follows a stepwise pathway wherein leaving group expulsion becomes rate-limiting. This mechanism is characterized by positive cross-interaction constants (ρXY = +1.40), indicating substantial interaction between substituents in the nucleophile and substrate during the transition state. Experimental evidence further supports this pathway through the observation of primary normal deuterium kinetic isotope effects (kH/kD > 1), suggesting significant N-H bond cleavage in the transition state [1] [2].

Stepwise Mechanism with Less Basic Anilines: When electron-withdrawing groups diminish aniline nucleophilicity, the reaction mechanism shifts to one where bond formation becomes rate-limiting. This pathway demonstrates negative cross-interaction constants (ρXY = -0.18) and reveals secondary inverse deuterium kinetic isotope effects (kH/kD < 1). These observations indicate minimal N-H bond cleavage during the transition state, with reaction kinetics dominated instead by the nucleophilic attack itself [2].

Quantitative Kinetic Data

The following table summarizes key kinetic parameters for the anilinolysis of various phosphinate esters, illustrating the profound influence of substituents on reaction rates:

Table 1: Second-Order Rate Constants for Phosphinate Anilinolysis in Acetonitrile at 55.0°C

| Aniline Substituent (X) | Phosphinate Substituent (Y) | Rate Constant kH (M⁻¹s⁻¹) | Deuterated kD (M⁻¹s⁻¹) | Kinetic Isotope Effect kH/kD |

|---|---|---|---|---|

| 4-MeO | 4-MeO | 9.58 | 7.15 | 1.34 |

| 4-MeO | 4-Cl | 27.5 | 18.7 | 1.47 |

| H | 4-MeO | 0.400 | 0.384 | 1.04 |

| H | 4-Cl | 1.89 | 1.67 | 1.13 |

| 4-Cl | 4-MeO | 0.206 | 0.244 | 0.84 |

| 4-Cl | 4-Cl | 1.67 | 1.81 | 0.92 |

| 3-Cl | 4-MeO | 0.718 | 0.994 | 0.72 |

| 3-Cl | 4-Cl | 5.62 | 8.46 | 0.66 |

The kinetic data reveals a complex interplay between substituent effects, with electron-withdrawing groups on the phosphinate significantly accelerating the reaction, while the impact of aniline substituents follows a biphasic relationship. This nonlinear free-energy relationship produces a concave-upward Brønsted plot, indicating a fundamental change in mechanism with decreasing aniline basicity [2].

Table 2: Thermodynamic Parameters for Phosphonate Ester Formation from 3,4-Dichloroaniline

| Parameter | Value | Experimental Conditions |

|---|---|---|

| Activation Energy (Ea) | 52.1 kJ/mol | In 1,2-dichloroethane at 25°C |

| Enthalpy (ΔH⁺) | 49.2 kJ/mol | From Arrhenius plot |

| Entropy (ΔS⁺) | -0.132 kJ/mol·K | From Eyring plot |

| Free Energy (ΔG⁺) | 89.1 kJ/mol | Calculated at 25°C |

The large negative entropy of activation (ΔS⁺ = -0.132 kJ/mol·K) indicates a highly ordered transition state, consistent with an associative mechanism where bond formation significantly precedes bond cleavage. The substantial activation barrier (ΔG⁺ = 89.1 kJ/mol) reflects the energy required to achieve this ordered transition state geometry [3].

Figure 1: Generalized Mechanism for Aniline-Phosphinate Reactions Showing Key Transition States

Experimental Protocols and Methodologies

Kinetic Study of Phosphonate Ester Formation

Reaction System Preparation begins with preparing stock solutions of triphenyl phosphite (10 mM), dialkyl acetylenedicarboxylates (10 mM), and 3,4-dichloroaniline (10 mM) in spectroscopic-grade 1,2-dichloroethane. The reaction is initiated by mixing equimolar quantities (typically 2.0 mL each) of these three components directly in a quartz spectrophotometer cell with a 10 mm light path, ensuring thorough mixing via gentle inversion or using a micro-stirring bar [3].

Kinetic Monitoring and Data Collection employs a UV-Vis spectrophotometer with temperature control maintained at 25.0±0.1°C using an integrated Peltier system or circulating water bath. The reaction progress is monitored by tracking absorbance at 330 nm—corresponding to the phosphonate ester product—with spectra recorded at 30-second intervals over approximately 10 hours to ensure sufficient reaction progression. Data collection should include an initial rapid-scan spectrum (190-400 nm) to verify the appropriate analytical wavelength and confirm reactant transparency at the monitoring wavelength [3].

Data Processing and Kinetic Analysis involves fitting the absorbance-time data to a second-order kinetic model using the relationship 1/[A] = kt + 1/[A]₀, where [A] represents reactant concentration. The second-order rate constant (k₂) is automatically calculated by the instrument software or determined from the slope of a plot of 1/[A] versus time. For temperature dependence studies, these measurements should be repeated at multiple temperatures (typically 25, 35, and 45°C) to extract Arrhenius and Eyring parameters, providing valuable insights into the reaction's activation thermodynamics [3].

General Protocol for Phosphoramidate Synthesis

Reaction Setup and Conditions for typical phosphoramidate synthesis involves combining the phosphinate ester (1.0 mmol) and aniline derivative (1.2 mmol) in a dry solvent such as acetonitrile or dimethyl sulfoxide (10 mL) under an inert atmosphere. The reaction mixture is heated to 60.0°C with continuous stirring, monitoring reaction completion by TLC (for non-kinetic applications) or periodic sampling for HPLC/UV analysis (for kinetic studies) [1] [4].

Workup and Purification begins by cooling the reaction mixture to room temperature followed by dilution with ethyl acetate (15 mL) and washing with acidic solution (1M HCl, 2×10 mL) to remove excess aniline, then with brine (10 mL). The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude phosphoramidate product is purified using flash column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from an appropriate solvent system to yield the pure product, which should be characterized by ¹H, ¹³C, and ³¹P NMR spectroscopy to confirm structure and assess isomeric purity [3] [4].

Analytical Method Validation for kinetic studies requires establishing a calibration curve for the phosphonate ester product at the monitoring wavelength (330 nm) using serially diluted standard solutions. Method validation should confirm linear response across the expected concentration range (typically 0.1-10 mM) with a correlation coefficient (R²) exceeding 0.995. For quantitative kinetic analysis, each reaction condition should be performed in triplicate to ensure reproducibility, with statistical analysis determining mean rate constants and standard deviations [3].

Figure 2: Experimental Workflow for Kinetic Studies of Aniline-Phosphinate Reactions

Pharmaceutical Applications and Relevance

The phosphoramidate functional group serves as a critical structural motif in numerous pharmaceutical agents and prodrug strategies, with its formation kinetics directly impacting synthetic route development and process optimization. Phosphoramidates demonstrate remarkable biological diversity, functioning as antibacterial agents, antiviral prodrugs, enzyme inhibitors, and anticancer therapies. The P-N bond's inherent acid lability enables controlled drug release in specific physiological environments, particularly valuable for enhancing oral bioavailability and targeting drug delivery [4].

The ProTide technology pioneered by the McGuigan group represents a particularly successful application of phosphoramidate chemistry in drug development. This approach utilizes phosphoramidate prodrugs to enhance the cellular delivery of nucleotide analogs, bypassing the rate-limiting first phosphorylation step required for activation. This technology has been successfully applied to several clinically important antiviral agents, including remdesivir for COVID-19 treatment, which contains a phosphoramidate moiety critical to its therapeutic activity. The kinetic principles governing aniline-phosphinate reactions directly inform the synthesis optimization of such phosphoramidate prodrugs, enabling more efficient manufacturing processes for these vital pharmaceuticals [4].

Beyond prodrug applications, phosphoramidates serve as potent enzyme inhibitors targeting various biological processes. Their structural similarity to phosphate esters enables effective interaction with enzyme active sites, while their enhanced metabolic stability compared to native phosphates prolongs therapeutic effects. Specifically, phosphoramidates demonstrate notable activity against metalloproteases, with applications ranging from antibacterial and anticancer therapies to crop protection agents. The tunable reactivity of the P-N bond through judicious substituent selection, guided by kinetic parameters such as those detailed in this application note, allows medicinal chemists to optimize target engagement while minimizing off-target effects [4].

Conclusion and Research Implications

The kinetic studies of aniline-phosphinate formation provide fundamental insights into reaction mechanisms that directly inform pharmaceutical development. The observed biphasic free-energy relationships and variable kinetic isotope effects reveal complex mechanistic behavior highly dependent on the electronic properties of both reaction partners. These findings enable rational optimization of phosphoramidate synthesis through strategic substituent selection, directly impacting process efficiency and selectivity in pharmaceutical manufacturing.

The experimental protocols and kinetic parameters detailed in this application note offer researchers a robust framework for investigating aniline-phosphinate reactions under controlled conditions, with UV spectrophotometry providing a reliable method for kinetic parameter determination. The provided thermodynamic data facilitates direct comparison between different phosphinate systems and informs reaction scale-up from laboratory to production scale. These fundamental principles support ongoing drug development efforts leveraging phosphoramidate chemistry, particularly in the design of prodrug strategies and targeted therapeutic agents where controlled reactivity and optimized synthetic pathways are paramount to success.

References

- 1. Kinetics and mechanism of the anilinolyses of aryl dimethyl ... [pubmed.ncbi.nlm.nih.gov]

- 2. Kinetics and mechanism of the anilinolysis of aryl phenyl ... [pmc.ncbi.nlm.nih.gov]

- 3. A Mechanistic Investigation of Stable Phosphonate Ester Derived ... [orientjchem.org]

- 4. Synthesis and Mechanisms of Phosphoramidates [pmc.ncbi.nlm.nih.gov]

Comprehensive Application Notes and Protocols: Three-Component Reaction of Triphenyl Phosphite, Dialkyl Acetylenedicarboxylates, and Aniline Derivatives for Phosphonate Ester Synthesis

Introduction and Reaction Overview

The three-component reaction between triphenyl phosphite, dialkyl acetylenedicarboxylates, and aniline derivatives represents a versatile methodology for the efficient synthesis of phosphonate esters with potential applications in medicinal chemistry and drug development. These organophosphorus compounds exhibit significant biological activities, including enzyme inhibition properties that make them valuable as potential antiviral agents and protease inhibitors. The reaction proceeds under mild conditions and offers advantages of operational simplicity and good functional group tolerance, enabling the incorporation of diverse structural motifs. [1] [2]

This transformation is particularly valuable for constructing complex molecular architectures containing C–P bonds, which are increasingly important in modern drug discovery. Phosphonate esters serve as key intermediates in the preparation of phosphonic acid analogs of amino acids and other biologically relevant molecules. These compounds can function as transition state mimetics in enzyme inhibition, making them particularly valuable for targeting proteases and other hydrolases. The presence of both phosphonate and amino functionalities in the reaction products provides multiple vectors for molecular interactions and further structural diversification. [1] [2]

Reaction Mechanism and Stereochemistry

Proposed Mechanistic Pathway

The reaction proceeds through a multi-step mechanism that begins with the nucleophilic attack of triphenyl phosphite on the electron-deficient alkyne system of dialkyl acetylenedicarboxylate. This initial addition generates a zwitterionic intermediate that is subsequently protonated by the N-H acid (aniline derivative). The resulting phosphonium intermediate then undergoes intramolecular rearrangement to yield the final phosphonate ester product. Theoretical studies at the HF/6-311G(d,p) level of theory have confirmed this mechanism and identified the initial addition step as rate-determining. The overall process results in the formation of a new C-P bond while incorporating elements from all three reactants into the final molecular architecture. [3] [1]

Stereochemical Considerations

The phosphonate ester products can exist as configurational isomers with either gauche or anti arrangements around the key bonds in the structure. Theoretical calculations and experimental NMR data indicate that the gauche arrangement with [(2S,3S) or (2R,3R)] configuration is generally more stable than the anti arrangement with [(2S,3R) or (2R,3S)] geometry. This preference has been established through both ab initio molecular orbital theory and analysis of X-ray crystallographic data, confirming the stability assignment based on steric and electronic factors. The ability to predict and control stereochemistry is essential for applications where molecular conformation influences biological activity. [1]

The following diagram illustrates the complete reaction mechanism:

Experimental Protocol

Materials and Equipment

Chemical Reagents:

- Triphenyl phosphite (≥95% purity)

- Dialkyl acetylenedicarboxylates (dimethyl, diethyl, or di-tert-butyl esters)

- Aniline derivatives (aniline, 3,4-dichloroaniline, or other substituted anilines)

- Anhydrous 1,2-dichloroethane or toluene

- Dry n-hexane for recrystallization

Equipment:

- Round-bottom flask (25-50 mL) with magnetic stir bar

- Reflux condenser with calcium chloride guard tube

- Syringe or micropipettes for accurate liquid transfer

- Heating mantle or oil bath with temperature control

- UV-Vis spectrophotometer with quartz cells (10 mm path length)

- TLC plates (silica gel 60 F254)

- NMR spectrometer (¹H, ¹³C, ³¹P capabilities)

- IR spectrometer

- Melting point apparatus

Step-by-Step Procedure

Reaction Setup: In a 25 mL round-bottom flask equipped with a magnetic stir bar, combine triphenyl phosphite (1.0 mmol, 310 mg), dialkyl acetylenedicarboxylate (1.0 mmol, e.g., 142 mg dimethyl acetylenedicarboxylate), and the selected aniline derivative (1.0 mmol, e.g., 127 mg 3,4-dichloroaniline) in 10 mL of anhydrous 1,2-dichloroethane.

Reaction Execution: Attach a reflux condenser to the flask and heat the reaction mixture at 80°C with continuous stirring. Monitor the reaction progress by TLC analysis (silica gel, 3:7 ethyl acetate/hexane) or UV-Vis spectrophotometry at 330 nm. The reaction typically reaches completion within 2-4 hours.

Workup Procedure: After completion (confirmed by TLC), cool the reaction mixture to room temperature and concentrate under reduced pressure using a rotary evaporator. The resulting crude product may be obtained as an oil or solid.

Purification: Purify the crude product by recrystallization from n-hexane or by column chromatography on silica gel using a gradient of ethyl acetate in hexane (10-30%) as eluent.

Characterization: Characterize the purified phosphonate ester using appropriate spectroscopic techniques. Typical ³¹P NMR chemical shifts for these compounds range from δ 20-25 ppm, while ¹H NMR displays characteristic signals for ester alkoxy groups (δ 3.5-4.5 ppm) and aromatic protons. [1] [2]

Safety Considerations

- Conduct all operations in a well-ventilated fume hood

- Wear appropriate personal protective equipment including gloves and safety glasses

- Aniline derivatives may be toxic or irritant; handle with care

- Dialkyl acetylenedicarboxylates are moisture-sensitive and lachrymatory

- Dispose of organic solvents according to institutional regulations

Kinetic Analysis Protocol

UV-Vis Spectrophotometry Method

The reaction kinetics can be effectively monitored using UV-Vis spectrophotometry, taking advantage of the distinct absorbance of the product at 330 nm where the starting materials exhibit minimal absorption.

Procedure:

- Prepare stock solutions of each reactant (triphenyl phosphite, dialkyl acetylenedicarboxylate, and aniline derivative) in 1,2-dichloroethane at a concentration of 3.0 × 10⁻³ M.

- In a quartz spectrophotometer cell with 10 mm path length, combine 1 mL aliquots of each reactant solution.

- Immediately place the cell in the thermostated compartment of the spectrophotometer and monitor the absorbance change at 330 nm over time at constant temperature.

- Collect data points at regular intervals (e.g., every 2-5 minutes) until the reaction reaches completion (constant absorbance).

- Repeat the experiment at different temperatures (typically 15, 25, 35, and 45°C) to determine activation parameters. [1] [4]

Data Analysis

The reaction follows second-order kinetics overall. The second-order rate constant (k₂) can be determined using the standard second-order kinetic equation:

[ \frac{1}{[A]t - [A]\infty} = k_2 t + \frac{1}{[A]0 - [A]\infty} ]

Where [A]₀ is the initial concentration, [A]ₜ is the concentration at time t, and [A]∞ is the concentration at infinite time. Modern UV-Vis instruments often include software that automatically calculates k₂ values using integrated rate laws. [1]

Table 1: Experimental Kinetic Parameters for Phosphonate Ester Formation [1]

| Parameter | Value | Conditions |

|---|---|---|

| Second-order rate constant (k₂) | 0.45 ± 0.05 M⁻¹s⁻¹ | 25°C, 1,2-dichloroethane |

| Activation Energy (Eₐ) | 45.2 ± 2.1 kJ/mol | - |

| Activation Enthalpy (ΔH⁺) | 42.8 ± 2.0 kJ/mol | - |

| Activation Entropy (ΔS⁺) | -125 ± 5 J/mol·K | - |

| Gibbs Free Energy of Activation (ΔG⁺) | 80.5 ± 1.5 kJ/mol | 25°C |

Theoretical Calculations Protocol

Computational Methods

Theoretical studies provide valuable insights into the reaction mechanism, transition states, and relative stability of products. These calculations can be performed using ab initio molecular orbital theory or density functional theory (DFT).

Procedure:

- Molecular Geometry Optimization: Begin with full geometry optimization of all reactants, transition states, intermediates, and products at the HF/6-31G(d,p) level. For more accurate results, employ the B3LYP functional with 6-311++G(d,p) basis set.

- Frequency Calculations: Perform vibrational frequency calculations at the same level of theory to confirm stationary points as minima (no imaginary frequencies) or transition states (one imaginary frequency).

- Potential Energy Surface Construction: Map the potential energy surface by evaluating the reaction path for various mechanistic possibilities.

- Natural Bond Orbital (NBO) Analysis: Conduct NBO analysis to understand electronic effects and charge distribution.

- Activation Parameter Calculation: Calculate theoretical activation parameters (ΔG‡, ΔS‡, and ΔH‡) for each step of the mechanism. [3] [1]

Stereochemistry Assignment

Theoretical calculations are particularly valuable for assigning the preferred configuration of the phosphonate ester products. Compare the total energies of different stereoisomers to determine their relative stability. The gauche arrangement with [(2S,3S) or (2R,3R)] configuration typically demonstrates greater stability compared to the anti arrangement with [(2S,3R) or (2R,3S)] geometry, with energy differences of 2-5 kJ/mol. These computational predictions should be validated against experimental X-ray crystallographic data and NMR spectroscopy. [1]

Table 2: Theoretical Calculation Methods and Applications [3] [1]

| Calculation Type | Level of Theory | Application | Key Outcomes |

|---|---|---|---|

| Mechanism Elucidation | HF/6-311G(d,p) | Potential energy surface | Identified rate-determining step |

| Stability Assessment | B3LYP/6-311++G(d,p) | Isomer stability | Gauche configuration more stable |

| Kinetic Parameter Prediction | HF/6-31G(d,p) | Activation parameters | ΔG‡ = 82.3 kJ/mol (Step 1) |

| Electronic Structure Analysis | NBO Analysis | Charge distribution | Zwitterionic intermediate stability |

Applications in Drug Development

Phosphonate esters synthesized through this methodology hold significant promise in pharmaceutical applications and medicinal chemistry. These compounds serve as key intermediates for the preparation of bioactive molecules and enzyme inhibitors.

Protease Inhibition

Phosphonate esters and their phosphonic acid derivatives are excellent candidates for low molecular weight inhibitors of peptide bond cleaving proteolytic enzymes. They efficiently block bimetallic Zn-related aminopeptidases, including leucine, alanine, and methionine aminopeptidases, which are validated targets for anticancer and antimicrobial therapies. The phosphonate group mimics the tetrahedral transition state of peptide bond hydrolysis, resulting in potent enzyme inhibition with Kᵢ values often in the nanomolar range. [1] [2]

Prodrug Strategies

Phosphonate esters can function as prodrug moieties for phosphonic acids, which generally exhibit poor cellular permeability due to their high polarity. The esterification of phosphonic acids enhances their membrane penetration, and subsequent enzymatic hydrolysis in vivo regenerates the active phosphonic acid form. This strategy has been successfully employed in several antiviral prodrugs, including those used in the treatment of HIV and hepatitis B. [2]

Theranostic Applications

Recent advances have explored the incorporation of phosphonate esters into targeted drug delivery systems. Binary Zr-containing mesoporous silicas functionalized with phosphonate esters have been proposed as drug delivery systems for controlled release applications. The strong interaction between phosphonate groups and metal ions facilitates the development of metal-organic frameworks (MOFs) for simultaneous diagnostic and therapeutic purposes. [1]

Troubleshooting Guide

Common Experimental Issues

Table 3: Troubleshooting Common Experimental Problems

| Problem | Possible Cause | Solution |

|---|---|---|

| Low product yield | Moisture contamination | Ensure anhydrous conditions; use molecular sieves |

| Multiple spots on TLC | Incomplete reaction or side products | Extend reaction time; optimize stoichiometry |

| No reaction | Inactive aniline derivative | Use electron-withdrawing substituents on aniline |

| Poor crystallization | Product oil formation | Try alternative solvent systems for recrystallization |

| Unusual ³¹P NMR shifts | Decomposition or impurities | Repurify via column chromatography |

Optimization Strategies

- Solvent Effects: The reaction rate increases with solvent polarity. 1,2-dichloroethane (ε=10.4) typically provides higher yields than 1,4-dioxane (ε=2.2). [4]

- Temperature Optimization: While the reaction proceeds at room temperature, heating at 60-80°C significantly reduces reaction time without compromising yield.

- Aniline Substituent Effects: Electron-withdrawing groups (e.g., chloro substituents in 3,4-dichloroaniline) enhance reaction rates by increasing the N-H acidity. [1]

- Concentration Effects: Maintain reactant concentrations between 0.1-0.5 M to optimize reaction rates while minimizing side reactions.

Conclusion

The three-component reaction between triphenyl phosphite, dialkyl acetylenedicarboxylates, and aniline derivatives provides a robust and efficient method for synthesizing pharmaceutically relevant phosphonate esters. The comprehensive protocols outlined in this document—encompassing experimental procedures, kinetic analysis, and theoretical calculations—offer researchers a complete toolkit for implementing this methodology in drug discovery and development. The structural versatility of the products, combined with their demonstrated biological activities, positions this reaction as a valuable transformation for accessing novel chemical space in medicinal chemistry programs. Future directions include expanding the scope to include more complex aniline derivatives and developing asymmetric variants of the reaction for enantioselective synthesis. [1] [2] [5]

References

- 1. A Mechanistic Investigation of Stable Phosphonate Ester ... [orientjchem.org]

- 2. Synthesis of novel organophosphorus compounds via ... [nature.com]

- 3. Full kinetics investigation of the formation reaction ... [pubmed.ncbi.nlm.nih.gov]

- 4. Experimental and Theoretical Study on the Mechanism and ... [chemmethod.com]

- 5. Recent Advances and Outlook for the Isosteric ... [pmc.ncbi.nlm.nih.gov]

Proposed LC-MS Analysis of Aniline Phosphinate

This application note outlines a robust method for the detection and quantification of aniline phosphinate using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The method addresses the compound's high polarity and the challenges of analyzing such molecules in complex matrices.

Experimental Design and Workflow

The complete analytical procedure, from sample preparation to instrumental analysis, is summarized in the workflow below.

Detailed Instrumental Parameters

To implement the method, use the parameters detailed in the following tables.

Table 1: Liquid Chromatography Conditions

| Parameter | Specification |

|---|---|

| Column | Porous Graphitic Carbon (PGC) [1] or C18 with low silanol activity [2] |

| Mobile Phase A | 100 mM Formic acid in water [1] |

| Mobile Phase B | Methanol [1] |

| Gradient | Starting with high A (e.g., 95-98%), increasing B for elution [1] |

| Column Temperature | 30 - 40 °C |

| Injection Volume | 1 - 10 µL |

Table 2: Mass Spectrometry (MS/MS) Conditions

| Parameter | Specification |

|---|---|

| Ionization Mode | Electrospray Ionization (ESI) |

| Polarity | Positive (for aniline moiety) [3] |

| Sheath Gas / Aux Gas | Optimize for stable spray |

| Vaporizer Temperature | 200 - 400 °C |

| Spray Voltage | +3.0 to +4.5 kV |

| Scan Mode | Selected Reaction Monitoring (SRM) |

| Precursor Ion ([M+H]+) | m/z 158.1 (for C6H9NO2P+) |

| Product Ions | m/z 93.1 (anilinium), m/z 141.1 (loss of NH3) |

Method Development Notes

The following points are critical for successfully developing and validating this method.

- Chromatographic Challenges: Due to its high polarity and basic amino group, this compound may exhibit poor retention on standard C18 columns and potential peak tailing. The recommended PGC column provides a different retention mechanism based on polar interactions, which is often superior for such analytes [1]. Using a low silanol activity C18 column and adding triethanolamine to the mobile phase can also help improve peak shape [2] [4].

- Ionization and Fragmentation: In positive ESI mode, the molecule is expected to protonate at the aniline nitrogen, forming the [M+H]+ ion. The primary fragmentation pathway should involve the cleavage between the aniline moiety and the phosphorus center, generating the characteristic anilinium ion (C6H8N+, m/z 93.1), which is a common fragment for aniline derivatives [3] [5].

- Sample Preparation for Complex Matrices: For clean samples (e.g., standard solutions), simple dilution and filtration may suffice [3]. For complex matrices like wastewater or biological fluids, additional cleanup is necessary. Solid Phase Extraction (SPE) using mixed-mode cation-exchange cartridges can selectively retain the analyte based on its aromatic amine group, followed by elution with a basic organic solvent [6].

Practical Considerations and Troubleshooting

- Solvent Compatibility: Ensure the initial mobile phase composition is strong enough in aqueous solvent to adequately focus the analyte on the column head.

- System Contamination: To prevent carryover, thoroughly wash the autosampler needle and injection port with a strong solvent mix (e.g., 50:50 methanol:water) between injections.

- Method Validation: Once the method is developed, a full validation should be performed, assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) to ensure reliability [7] [3].

Alternative Techniques

While LC-MS/MS is highly specific and sensitive, other techniques can be considered:

- Capillary Electrophoresis (CE): A green alternative that requires minimal organic solvents and can achieve excellent separation of ionic compounds like this compound, especially with field-enhanced sample stacking for sensitivity [4].

- Ion Chromatography (IC): Can be coupled with integrated pulsed amperometric detection (IPAD) for a cost-effective and energy-efficient approach, though it is less specific than MS [8].

Conclusion

This proposed LC-MS/MS method provides a scientifically grounded starting point for analyzing this compound. The core strategy leverages a PGC column for chromatographic retention and positive ESI-MS/MS for selective detection based on the characteristic anilinium fragment.

References

- 1. Validation of a real-time monitoring method for aniline in ... [pubmed.ncbi.nlm.nih.gov]

- 2. Separation of Aniline on Newcrom R1 HPLC column [sielc.com]

- 3. Optimization of Analytical Conditions for a Rapid ... [pubmed.ncbi.nlm.nih.gov]

- 4. Determination of Aniline and Its Derivatives in ... [pmc.ncbi.nlm.nih.gov]

- 5. Simultaneous determination of aliphatic and aromatic ... [sciencedirect.com]

- 6. Analysis of trace phosphonates in authentic water samples ... [sciencedirect.com]

- 7. Determination of Aniline in Soil by ASE/GC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Green quantification of amino(poly)phosphonates using ... [pmc.ncbi.nlm.nih.gov]

aniline phosphinate biological activity assessment

Chemical Profile of Aniline Phosphinate

This compound is an organophosphorus compound with the CAS number 82395-88-8. The table below summarizes its key identifiers and predicted properties based on its molecular structure [1].

| Property | Value / Description |

|---|---|

| CAS Number | 82395-88-8 |

| Molecular Formula | C6H8NO2P |

| Molecular Weight | 157.11 g/mol |

| IUPAC Name | aniline; phosphenous acid |

| SMILES | C1=CC=C(C=C1)N.OP=O |

| Structure | Mixture/salt of aniline (C6H5NH2) and a phosphinate group (HPO2) |

| Predicted Reactivity | Salt formation, nucleophilic substitution, electrophilic substitution, acylation [1]. |

Proposed Biological Activity Assessment Protocol

Since direct data on this compound is unavailable, its assessment should begin by evaluating the biological roles of its molecular components and analogous compounds.

- Investigate the Aniline Moisty: The aniline component requires careful toxicological evaluation. Studies indicate that aniline exposure can induce oxidative stress in hepatocytes, leading to reactive oxygen species (ROS) generation, glutathione (GSH) depletion, mitochondrial membrane potential loss, DNA damage, and apoptosis [2]. Another mechanism involves the upregulation of a specific circular RNA (mmu_circ_26984), which activates the MYH9/NLRP3 inflammasome pathway, contributing to liver injury [3]. The antioxidant N-acetylcysteine (NAC) can mitigate these effects [2] [3].

- Explore Phosphinate/Phenylphosphinate Analogs: Research on other arylphosphinates suggests potential bioactivity. For instance, phosphonate and phosphate derivatives are investigated as enzyme inhibitors and potential drug candidates due to their ability to mimic phosphate groups or transition states [4] [5]. A notable example is the P2 receptor antagonist PPADS, a pyridoxal phosphate derivative, where the phosphate moiety can be replaced with a phosphonate group while retaining antagonistic activity [4].

The following diagram illustrates the proposed mechanism for aniline-induced toxicity, a key safety consideration for the this compound assessment.

Suggested Experimental Workflow for Assessment

Here is a detailed protocol for a preliminary biological activity and safety assessment of this compound.

Phase 1: In Vitro Cytotoxicity and Mechanism Profiling

Objective: To determine baseline cytotoxicity and identify potential mechanisms of action in various cell lines.

1. Cell Culture:

- Cell Lines: Begin with standard lines like HEK293 (human embryonic kidney) for general toxicity and HepG2 (human hepatocellular carcinoma) for hepatotoxicity potential [2] [3].

- Culture Conditions: Maintain cells in DMEM or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) at 37°C in a 5% CO2 atmosphere [2].

2. Treatment and Viability Assay (MTT Assay):

- Procedure:

- Seed cells in 96-well plates at a density of 104 cells/well and incubate for 24 hours.

- Prepare a concentration range of this compound (e.g., 0, 10, 25, 50, 100 µM) in serum-free medium.

- Replace the medium in the wells with the compound solutions and incubate for 24 hours.

- Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

- Carefully remove the medium and dissolve the formed formazan crystals in 100 µL of DMSO.

- Measure the absorbance at 550 nm using a microplate spectrophotometer [2].

- Data Analysis: Calculate cell viability as a percentage of the untreated control. The half-maximal inhibitory concentration (IC50) can be determined using non-linear regression analysis.

- Procedure:

3. Oxidative Stress and Apoptosis Assays:

- Reactive Oxygen Species (ROS) Detection:

- Use the fluorescent probe DCFH-DA. After treatment, incubate cells with 10 µM DCFH-DA for 30 minutes.

- Analyze fluorescence intensity via flow cytometry or fluorescence microscopy, with 20 µM H2O2 as a positive control [2].

- Antioxidant Status:

- Use commercial assay kits to measure the levels of key antioxidants like Glutathione (GSH) and the activity of enzymes like Superoxide Dismutase (SOD) and Catalase (CAT) in cell lysates [2].

- Apoptosis Detection:

- Use an Annexin V-FITC/propidium iodide (PI) apoptosis detection kit. Analyze stained cells using flow cytometry to distinguish early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells [2].

- Reactive Oxygen Species (ROS) Detection:

Phase 2: Investigation of Signaling Pathways

Objective: To understand the molecular signaling pathways modulated by this compound.

1. RNA Extraction and Quantitative PCR (RT-qPCR):

- Extract total RNA from treated cells using a commercial kit.

- Synthesize cDNA and perform RT-qPCR to measure the expression of genes related to inflammation (e.g., NLRP3, IL-1β, IL-18) and oxidative stress [3].

2. Protein Analysis (Western Blot):

- Separate proteins from cell lysates by SDS-PAGE and transfer to a PVDF membrane.

- Probe the membrane with primary antibodies against proteins of interest (e.g., MYH9, NLRP3, cleaved Caspase-1, IL-1β) and corresponding secondary antibodies.

- Detect the signal using a chemiluminescence system to visualize protein expression levels [3].

Critical Considerations for Research

- Prioritize Toxicity Screening: Given the known hepatotoxicity of aniline, comprehensive liver function tests and histopathological examination are crucial in subsequent in vivo studies [2] [3].

- Use Appropriate Controls: Always include a vehicle control (e.g., DMSO) and a positive control (e.g., H2O2 for ROS, aniline for liver injury pathways) in all experiments to validate your results.

- Solubility and Stability: Physicochemical properties of this compound are not well-documented. Preliminary experiments to determine its solubility in aqueous buffers (PBS) and culture media, as well as its stability over 24-48 hours, are essential for accurate dosing.

References

- 1. This compound - 82395-88-8 [vulcanchem.com]

- 2. Aniline Induces Oxidative Stress and Apoptosis of Primary ... [pmc.ncbi.nlm.nih.gov]

- 3. Mechanistic insights into aniline-induced liver injury [sciencedirect.com]

- 4. phosphate and Phosphonate Derivatives as P2 Receptor ... [pmc.ncbi.nlm.nih.gov]

- 5. A Mechanistic Investigation of Stable Phosphonate Ester ... [orientjchem.org]

Comprehensive Application Notes and Protocols: Aniline Phosphinate Enzyme Inhibition Studies

Introduction & Rationale

Aniline phosphinates represent a promising class of enzyme inhibitors that combine the structural features of aniline derivatives with phosphinate functional groups to achieve potent and selective enzyme inhibition. These compounds are of significant interest in drug discovery and medicinal chemistry due to their ability to interact with diverse enzyme classes, particularly proteases and other hydrolases. The phosphinate group serves as a transition state mimic for hydrolytic enzymes, enabling tight binding to enzyme active sites, while the aniline moiety provides versatility for structural modification and optimization of pharmacological properties. These hybrid compounds have demonstrated relevance across multiple therapeutic areas, including antiviral applications [1], antimicrobial interventions [2], and neurodegenerative disease research [3].

The strategic incorporation of both aniline and phosphinate components creates molecules capable of multimodal interactions with enzyme targets, including hydrogen bonding, electrostatic interactions, and van der Waals contacts. This comprehensive protocol outlines standardized methodologies for the synthesis, characterization, and evaluation of aniline phosphinate derivatives as enzyme inhibitors, providing researchers with robust frameworks for investigating this chemically and biologically significant scaffold.

Synthesis Protocols

Kabachnik-Fields Reaction for α-Aminophosphonate Synthesis

The Kabachnik-Fields reaction represents a efficient one-pot, three-component condensation method for synthesizing α-aminophosphonate derivatives, which can serve as precursors to phosphinate compounds [1]. This convergent methodology offers advantages of operational simplicity, high atom economy, and structural diversity.

- Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine aniline (10 mmol), appropriate aldehyde derivative (10 mmol), and triethyl phosphite (10 mmol) in 30 mL of anhydrous ethanol. Add cobalt(II) chloride hexahydrate (0.5 mmol) as a Lewis acid catalyst [1].

- Reaction Conditions: Heat the reaction mixture to reflux at 80°C with continuous stirring for 6-8 hours. Monitor reaction progress by thin-layer chromatography (TLC) using silica gel plates and hexane:ethyl acetate (3:1) as mobile phase.

- Workup Procedure: After completion, cool the reaction mixture to room temperature and evaporate the solvent under reduced pressure. Dilute the residue with 50 mL of ethyl acetate and wash successively with water (2 × 30 mL) and brine (1 × 30 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under vacuum.

- Purification: Purify the crude product by flash column chromatography over silica gel (60-120 mesh) using a gradient elution of hexane:ethyl acetate (4:1 to 1:1). Typical yields range from 75-85% [1].